5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione
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Overview
Description
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its unique structure, has garnered interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is used to construct the indole ring system . This method involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further undergo cyclization.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Fremy’s salt, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles and dioxo derivatives, which can have significant biological activities .
Scientific Research Applications
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways. For example, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6,9-dimethyl-7,8-dioxo-1H-pyrrolo[1,2-a]indole: A closely related compound with similar biological activities.
7-Amino-2,3-dihydro-6,9-dimethyl-1H-pyrrolo[1,2-a]indole: Another derivative with potential pharmacological applications.
Uniqueness
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione stands out due to its hydroxyl group at the 5-position, which can enhance its solubility and reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
37665-19-3 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-hydroxy-4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,6-dione |
InChI |
InChI=1S/C13H13NO3/c1-6-8-4-3-5-14(8)10-9(6)13(17)12(16)7(2)11(10)15/h15H,3-5H2,1-2H3 |
InChI Key |
FARYLBRMBOJLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C3=C1C(=O)C(=O)C(=C3O)C |
Origin of Product |
United States |
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